METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
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Overview
Description
Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often require the presence of a catalyst, such as iodine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-ETHYL-5-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Sulfur-Containing Pyrazoles: These compounds share the pyrazole core and have similar reactivity patterns.
Uniqueness
Methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl and sulfonyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 5-ethyl-3-[(3-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-4-12-13(15(19)23-3)14(18-17-12)24(20,21)16-9-10-6-5-7-11(8-10)22-2/h5-8,16H,4,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNYTXJGASVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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